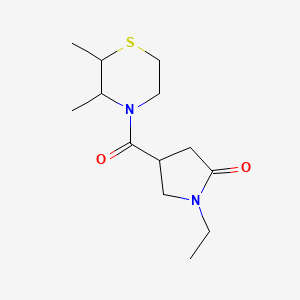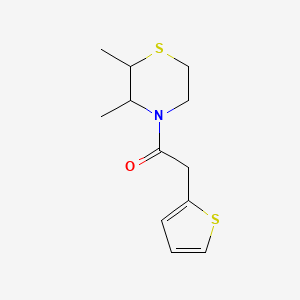
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone involves the inhibition of this compoundβ activity by binding to the ATP-binding site of the enzyme. This results in the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been shown to promote cell proliferation and differentiation, reduce apoptosis, and enhance neuroprotection in various cellular and animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone is its high potency and selectivity for this compoundβ. This makes it an ideal tool for studying the role of this compoundβ in various cellular processes and disease models. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone. One of the major areas of interest is its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to elucidate the underlying mechanisms of action and optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, the development of novel analogs and derivatives of this compound may provide new insights into its biological activity and potential therapeutic applications.
Métodos De Síntesis
The synthesis of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone involves the reaction of 7-fluoro-2,3-dihydro-1,4-benzoxazin-4-one with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to be a potent inhibitor of glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10-3-2-4-12(17-10)15(19)18-7-8-20-14-9-11(16)5-6-13(14)18/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVCKHZAIOPQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCOC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)



![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)

![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)


![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)